N-(3,5-dimethylphenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide
Description
This compound is a tricyclic heterocyclic molecule featuring a sulfur-containing (thia) and nitrogen-rich (triaza) core. The molecule’s crystallographic data, critical for understanding its conformational stability, have likely been resolved using programs like SHELX, which are standard tools for small-molecule refinement and structure determination .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S2/c1-4-19-7-9-20(10-8-19)15-32-27(34)25-24(22-6-5-11-29-26(22)36-25)31-28(32)35-16-23(33)30-21-13-17(2)12-18(3)14-21/h5-14H,4,15-16H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMVLSLIXGNNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=CC(=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its anticancer activity and mechanisms of action.
Chemical Structure
The compound features a unique triazatricyclo structure and contains various functional groups that may contribute to its biological activity. The presence of the thiazole moiety and the acetamide group suggests potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, compounds with similar structural features have been tested against MCF-7 (breast cancer) and Caco-2 (colorectal cancer) cell lines with notable results:
- Mechanism of Action : The anticancer effects are often mediated through the induction of apoptosis in cancer cells. For instance, one study reported that certain derivatives increased the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptotic signaling via caspase activation .
Enzyme Inhibition
The compound may also act as an inhibitor of specific metalloenzymes such as carbonic anhydrases (CAs). Inhibiting CA isoforms II and IX has been linked to anticancer effects due to their roles in tumor-associated processes .
Case Studies
Several studies have focused on related compounds within the same chemical class:
- Study on Thiazolidinone Derivatives : A series of thiazolidinone derivatives were evaluated for their anticancer properties and showed promising results against multiple cancer types by targeting metabolic pathways crucial for tumor growth .
- Mechanistic Insights : In a detailed mechanistic study, it was found that certain derivatives could inhibit cell migration and invasion in vitro, suggesting potential for preventing metastasis in cancer treatment .
Data Tables
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4c | MCF-7 | 3.96 | Apoptosis via Bax/Bcl-2 modulation |
| 4j | Caco-2 | 5.87 | Apoptosis via caspase activation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(3,5-dimethylphenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[...]acetamide (Compound A) with three analogs based on structural and functional features:
Key Findings:
Structural Uniqueness : Compound A’s 8-thia-3,5,10-triazatricyclo core distinguishes it from classical kinase inhibitors like Imatinib (Compound B), which rely on benzamide-pyrimidine scaffolds. The sulfur atom in Compound A may enhance metabolic stability compared to oxygen analogs .
This aligns with trends seen in thia-containing compounds, where sulfur increases membrane permeability.
Target Hypotheses : While Compound A’s target remains unconfirmed, its triaza-thia core resembles allosteric kinase inhibitors that exploit hydrophobic pockets. In contrast, Vemurafenib (Compound C) targets BRAF via a sulfonamide group, emphasizing electrophilic interactions.
Synthesis Challenges : The tricyclic architecture and sulfur bridges in Compound A introduce synthetic hurdles, such as regioselective sulfanyl-acetamide formation. This contrasts with Ruxolitinib (Compound D), which has a simpler pyrrolopyrimidine backbone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
